molecular formula C13H24O B1591982 3-Methyl-1-dodecyn-3-OL CAS No. 24424-78-0

3-Methyl-1-dodecyn-3-OL

Cat. No.: B1591982
CAS No.: 24424-78-0
M. Wt: 196.33 g/mol
InChI Key: INASARODRJUTTN-UHFFFAOYSA-N
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Description

3-Methyl-1-dodecyn-3-OL is an organic compound with the molecular formula C13H24O and a molecular weight of 196.33 g/mol . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) attached to a carbon atom that is also part of a triple bond.

Scientific Research Applications

3-Methyl-1-dodecyn-3-OL has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

As 3-Methyl-1-dodecyn-3-OL is provided to early discovery researchers , it suggests that this compound is still under investigation for its potential applications. The future directions of this compound will depend on the outcomes of these research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-dodecyn-3-OL can be synthesized through various methods. One common approach involves the reaction of 1-dodecyne with a suitable methylating agent in the presence of a base. The reaction typically requires anhydrous conditions and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process often includes steps such as distillation and purification to remove impurities and achieve the desired concentration of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-dodecyn-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methyl-1-dodecyn-3-OL involves its interaction with specific molecular targets. The hydroxyl group and the triple bond play crucial roles in its reactivity. The compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the triple bond can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-dodecyn-3-OL is unique due to its specific chain length and the presence of both a hydroxyl group and a triple bond. This combination of features imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

3-methyldodec-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-4-6-7-8-9-10-11-12-13(3,14)5-2/h2,14H,4,6-12H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INASARODRJUTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619904
Record name 3-Methyldodec-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24424-78-0
Record name 3-Methyldodec-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24424-78-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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